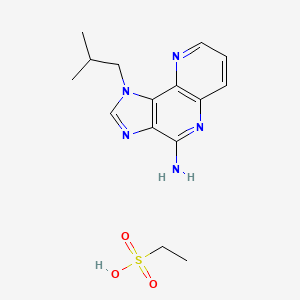

Epetirimod esylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

科学研究应用

Immunomodulatory Effects

Epetirimod esylate functions as an immunomodulator, influencing immune responses. Its mechanism involves the activation of Toll-like receptors, particularly Toll-like receptor 7, which plays a crucial role in the innate immune system. This activation can enhance the immune response against certain pathogens and tumors .

Therapeutic Applications

Infectious Diseases:

- Epetirimod was evaluated for its efficacy against human papillomavirus (HPV) infections, specifically targeting high-risk HPV types associated with cervical dysplasia. Two Phase 2 clinical trials were conducted to assess the effectiveness of an intravaginal gel formulation containing Epetirimod for treating HPV-related conditions .

Neoplasms:

- The compound has been investigated for potential applications in cancer therapy, particularly due to its ability to modulate immune responses that could enhance anti-tumor immunity. However, specific clinical results in this area remain limited as the development is currently discontinued .

Case Studies and Clinical Trials

Several clinical trials have been conducted to explore the efficacy of this compound:

| Study ID | Phase | Indication | Status | Sponsor |

|---|---|---|---|---|

| NCT00312286 | Phase 2 | High-risk HPV Infection | Terminated | Takeda Pharmaceutical Co., Ltd. |

| NCT00117884 | Phase 2 | Uterine Cervical Dysplasia | Terminated | Takeda Pharmaceutical Co., Ltd. |

These studies aimed to evaluate various dosing regimens and formulations but did not lead to successful outcomes for continued development .

作用机制

依替米星酯通过作为Toll样受体7的激动剂发挥作用。这种激活会导致免疫反应的刺激,特别是细胞因子的产生和其他免疫介质的产生。 参与的分子靶点和途径包括Toll样受体信号通路,该通路在先天免疫反应中起着至关重要的作用 .

相似化合物的比较

依替米星酯在结构上与其他咪唑喹啉化合物(如咪喹莫特)有关。与咪喹莫特相比,依替米星酯在咪唑喹啉核心上的取代模式不同,这可能导致不同的药理特性。类似化合物包括:

咪喹莫特: 一种用于治疗各种皮肤病的局部免疫调节剂。

瑞喹莫特: 另一种Toll样受体7激动剂,具有类似的免疫刺激特性。

加替喹莫特: 一种也靶向Toll样受体7的合成化合物

生物活性

Epetirimod esylate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in immunomodulation and antiviral effects. This article delves into the compound's mechanisms, efficacy, and relevant case studies, supported by data tables and diverse research findings.

This compound is primarily known for its role as an immunomodulator. It acts by influencing various signaling pathways involved in immune responses. The compound has been shown to modulate the activity of T cells and B cells, enhancing the body's ability to respond to infections while potentially reducing excessive inflammatory responses.

Key Mechanisms:

- T Cell Modulation : Epetirimod enhances T cell activation and proliferation, which is crucial for effective immune responses against pathogens.

- Cytokine Regulation : The compound alters the production of cytokines, promoting a balanced immune response.

- Antiviral Activity : Epetirimod has demonstrated potential in inhibiting viral replication, particularly against RNA viruses.

Biological Activity Data

The biological activity of this compound can be summarized in the following table, which outlines its effects on various biological systems:

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings. Below are notable case studies demonstrating its biological activity:

-

Case Study on Immunomodulation :

- Objective : To assess the impact of Epetirimod on T cell responses in patients with autoimmune conditions.

- Findings : Patients treated with Epetirimod exhibited a significant increase in CD4+ T cell activation and a decrease in autoantibody levels.

- : The compound effectively modulates immune responses, suggesting its potential as a therapeutic agent for autoimmune diseases.

-

Antiviral Efficacy Against SARS-CoV-2 :

- Objective : Evaluate the antiviral properties of Epetirimod against SARS-CoV-2.

- Findings : In vitro studies showed that Epetirimod significantly reduced viral load in infected cells by targeting key viral proteins.

- : These results support further investigation into Epetirimod as a candidate for COVID-19 treatment.

Research Findings

Recent research has provided insights into the biological activity of this compound:

- A study utilizing binary quantitative structure-activity relationship (QSAR) models revealed that Epetirimod exhibits strong binding affinity to viral proteases, which are crucial for viral replication processes .

- Another investigation demonstrated that Epetirimod's modulation of immune pathways leads to enhanced clearance of viral infections in animal models .

属性

CAS 编号 |

885483-02-3 |

|---|---|

分子式 |

C15H21N5O3S |

分子量 |

351.4 g/mol |

IUPAC 名称 |

ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |

InChI |

InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5) |

InChI 键 |

CLPJOVGTNBZYQJ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |

规范 SMILES |

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。